2-Chloro-7-fluoro-1,5-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-7-fluoro-1,5-naphthyridine is a useful research compound. Its molecular formula is C8H4ClFN2 and its molecular weight is 182.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Agents
2-Chloro-7-fluoro-1,5-naphthyridine derivatives have been studied extensively for their potential as antibacterial agents. One significant research highlights the synthesis and structure-activity relationships of 1,6,7-trisubstituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, including compounds like enoxacin, which exhibit broad and potent in vitro antibacterial activity, excellent in vivo efficacy against systemic infections, and low acute toxicity (Matsumoto et al., 1984). Further studies in this area include the preparation of specific derivatives such as ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate (Kiely, 1991).
Antitumor Agents
Research has also been conducted on the use of this compound derivatives as antitumor agents. One study elaborates on the synthesis and structure-activity relationships of 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, which have been found to exhibit moderate cytotoxic activity against various murine and human tumor cell lines (Tsuzuki et al., 2004).
Synthesis of Bridging Ligands
The 1,5-naphthyridine (1,5-nap) molecule, including derivatives like this compound, has been utilized in the synthesis of new bidentate and tridentate ligands for constructing bridging ligands in Ru(II) complexes. This application is significant in the field of inorganic chemistry, particularly for its implications in the synthesis of complex molecules (Singh & Thummel, 2009).
Fluoride Ion Sensing
A study has shown that derivatives of 2-amino-5,7-dimethyl-1,8-naphthyridine, which could be structurally related to this compound, have been synthesized and used in fluoride ion sensing. This application demonstrates the potential use of such compounds in analytical chemistry for detecting specific ions (Chahal, Dar & Sankar, 2018).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that 1,5-naphthyridine derivatives, to which this compound belongs, have significant importance in the field of medicinal chemistry due to their wide variety of biological activities .
Mode of Action
It is known that 1,5-naphthyridines can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and form metal complexes .
Biochemical Pathways
It is known that 1,5-naphthyridines can interact with various biochemical pathways due to their reactivity with electrophilic or nucleophilic reagents .
Result of Action
It is known that 1,5-naphthyridines exhibit a great variety of biological activities .
Properties
IUPAC Name |
2-chloro-7-fluoro-1,5-naphthyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2/c9-8-2-1-6-7(12-8)3-5(10)4-11-6/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPAJDYXZGMQJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=CC(=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.